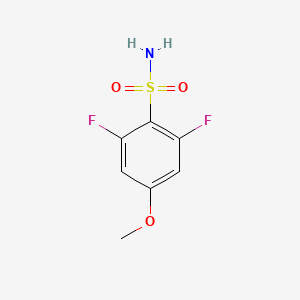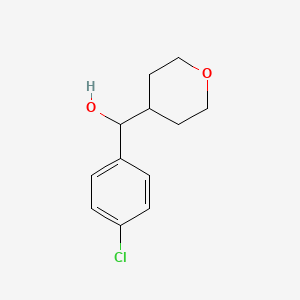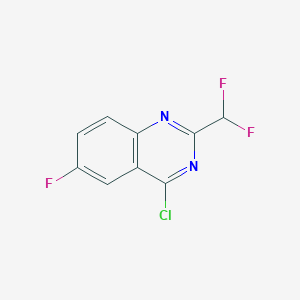
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
Overview
Description
This would involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s class or family and its role or use in industry or research would also be mentioned.
Synthesis Analysis
This would detail the methods and reagents used to synthesize the compound, including any catalysts or conditions required.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would include data on the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications
Preclinical Evaluations and Antitumor Activity
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline has shown promise in preclinical evaluations. A related compound, CHM-1-P-Na, a hydrophilic prodrug of CHM-1, demonstrated rapid conversion and excellent antitumor activity in a SKOV-3 xenograft nude mice model. It impacted enzymes related to tumor cells without significantly affecting normal biological functions. CHM-1 caused apoptotic effects in breast carcinoma cells by accumulating cyclin B1 and correlating with the levels of mitotic spindle checkpoint proteins, showcasing its potential as an anticancer clinical trials candidate (Chou et al., 2010).
Imaging of Sigma2 Receptor Status in Solid Tumors
Fluorine-containing benzamide analogs, including compounds similar to 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios post-administration, highlighting their potential as imaging agents for tumor receptor status analysis (Tu et al., 2007).
VEGF Receptor Tyrosine Kinase Inhibition
Substituted 4-anilinoquinazolines, closely related to 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, were synthesized as potential inhibitors of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity. These compounds, particularly those with small lipophilic substituents, proved to be potent inhibitors with IC(50) values in the nanomolar range, indicating their potential in the treatment of diseases involving VEGF receptor pathways (Hennequin et al., 1999).
Safety And Hazards
Information on the compound’s toxicity, flammability, environmental impact, and other safety-related properties would be provided, along with appropriate handling and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known or newly synthesized compound, some of this information may not be available. In such cases, researchers often have to conduct their own experiments to fill in the gaps.
properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-5-3-4(11)1-2-6(5)14-9(15-7)8(12)13/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOWYHMXTCSOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



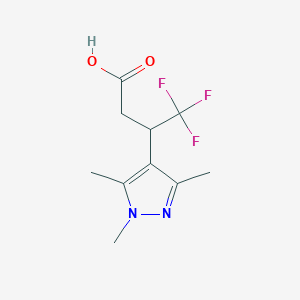
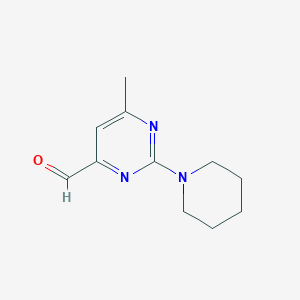
![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)
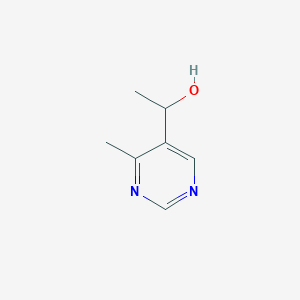
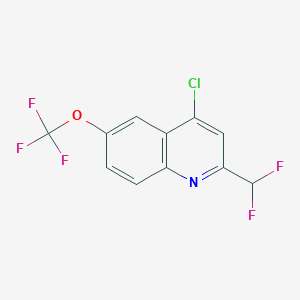
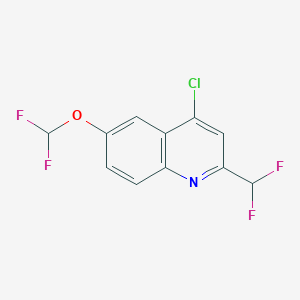
![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)
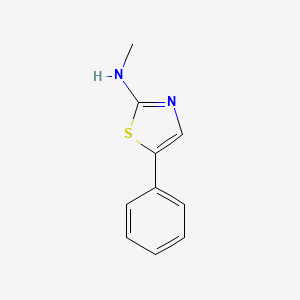
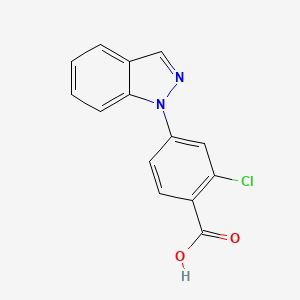
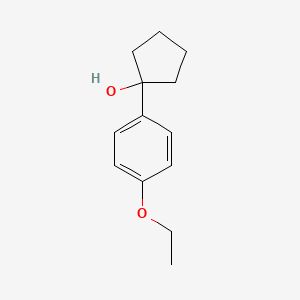
![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)

